![molecular formula C9H11ClN2O2 B2506172 2-Chloro-3,4-dimethoxybenzenecarboximidamide CAS No. 1260848-69-8](/img/structure/B2506172.png)
2-Chloro-3,4-dimethoxybenzenecarboximidamide
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Overview
Description
2-Chloro-3,4-dimethoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CDCA and is synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria. It is thought to achieve this by interacting with specific cellular targets and disrupting cellular processes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have minimal toxicity towards normal cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-3,4-dimethoxybenzenecarboximidamide is its simplicity of synthesis. It can be easily synthesized using a simple and efficient method. Additionally, it has been shown to have minimal toxicity towards normal cells and tissues, making it a potential candidate for further research. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Chloro-3,4-dimethoxybenzenecarboximidamide. One potential direction is to further investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an anti-inflammatory and anti-bacterial agent. Another potential direction is to investigate the mechanism of action of this compound in more detail to better understand how it interacts with cellular targets. Finally, future research could focus on improving the solubility of this compound to make it more accessible for use in various experiments.
Synthesis Methods
The synthesis of 2-Chloro-3,4-dimethoxybenzenecarboximidamide is relatively simple and efficient. It is synthesized by the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with guanidine hydrochloride in the presence of acetic acid. The reaction yields this compound as a white crystalline solid with a high yield.
Scientific Research Applications
2-Chloro-3,4-dimethoxybenzenecarboximidamide has several potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. Additionally, it has been studied for its potential use as an anti-bacterial agent due to its ability to inhibit the growth of bacteria.
properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDOAVFOBDDXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=N)N)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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